Cas no 2034257-37-7 (4-(Methylsulfonyl)-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenepropanamide)
![4-(Methylsulfonyl)-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenepropanamide structure](https://ja.kuujia.com/scimg/cas/2034257-37-7x500.png)
4-(Methylsulfonyl)-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenepropanamide 化学的及び物理的性質
名前と識別子
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- 4-(Methylsulfonyl)-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenepropanamide
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- インチ: 1S/C21H27N3O3S/c1-28(26,27)20-7-4-17(5-8-20)6-9-21(25)23-15-18-10-13-24(14-11-18)19-3-2-12-22-16-19/h2-5,7-8,12,16,18H,6,9-11,13-15H2,1H3,(H,23,25)
- InChIKey: VSRYUMAUINAQHO-UHFFFAOYSA-N
- ほほえんだ: C1(CCC(NCC2CCN(C3=CC=CN=C3)CC2)=O)=CC=C(S(C)(=O)=O)C=C1
じっけんとくせい
- 密度みつど: 1.202±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 681.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 15.80±0.46(Predicted)
4-(Methylsulfonyl)-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenepropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6454-0240-5μmol |
3-(4-methanesulfonylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}propanamide |
2034257-37-7 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
Life Chemicals | F6454-0240-2mg |
3-(4-methanesulfonylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}propanamide |
2034257-37-7 | 90%+ | 2mg |
$59.0 | 2023-04-25 | |
Life Chemicals | F6454-0240-3mg |
3-(4-methanesulfonylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}propanamide |
2034257-37-7 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6454-0240-40mg |
3-(4-methanesulfonylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}propanamide |
2034257-37-7 | 90%+ | 40mg |
$140.0 | 2023-04-25 | |
Life Chemicals | F6454-0240-10μmol |
3-(4-methanesulfonylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}propanamide |
2034257-37-7 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6454-0240-10mg |
3-(4-methanesulfonylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}propanamide |
2034257-37-7 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6454-0240-30mg |
3-(4-methanesulfonylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}propanamide |
2034257-37-7 | 90%+ | 30mg |
$119.0 | 2023-04-25 | |
Life Chemicals | F6454-0240-2μmol |
3-(4-methanesulfonylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}propanamide |
2034257-37-7 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6454-0240-75mg |
3-(4-methanesulfonylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}propanamide |
2034257-37-7 | 90%+ | 75mg |
$208.0 | 2023-04-25 | |
Life Chemicals | F6454-0240-20μmol |
3-(4-methanesulfonylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}propanamide |
2034257-37-7 | 90%+ | 20μl |
$79.0 | 2023-04-25 |
4-(Methylsulfonyl)-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenepropanamide 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
4-(Methylsulfonyl)-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenepropanamideに関する追加情報
4-(Methylsulfonyl)-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenepropanamide: A Comprehensive Overview
The compound with CAS No. 2034257-37-7, known as 4-(Methylsulfonyl)-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenepropanamide, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structure and promising biological activities. The molecule consists of a benzenepropanamide backbone, substituted with a methylsulfonyl group at the para position and an N-substituent containing a 1-(3-pyridinyl)-4-piperidinyl group. These structural features contribute to its diverse pharmacological properties.
Recent studies have highlighted the importance of methylsulfonyl groups in enhancing the bioavailability and stability of drug candidates. The presence of this group in the compound suggests that it may exhibit improved pharmacokinetic properties, making it a valuable candidate for drug development. Additionally, the pyridinyl group within the molecule is known to impart aromaticity and electronic effects, which can influence binding affinity to target proteins.
The piperidinyl moiety in the compound adds another layer of complexity to its structure. Piperidine rings are commonly found in bioactive molecules due to their ability to form hydrogen bonds and interact with protein targets. The combination of these structural elements creates a molecule with high potential for modulating biological pathways. Recent research has explored the role of such compounds in inhibiting enzymes involved in inflammatory processes, suggesting their potential use in anti-inflammatory therapies.
One of the most exciting aspects of this compound is its ability to act as a propanamide derivative. Propanamides are widely used in pharmaceuticals due to their versatility and ability to form stable amide bonds. The substitution pattern in this compound further enhances its functional versatility, making it a candidate for targeted drug delivery systems.
Furthermore, the benzenepropanamide core provides a rigid framework that can be exploited for optimizing molecular interactions. This core structure has been implicated in various therapeutic areas, including cancer treatment and neurodegenerative diseases. The integration of this core with other functional groups positions the compound as a promising lead for drug discovery.
In terms of synthesis, the compound can be prepared through a series of well-established organic reactions, including nucleophilic substitutions and coupling reactions. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield high-purity products. Such advancements in synthetic methodology underscore the feasibility of scaling up production for preclinical studies.
Recent advancements in computational chemistry have also provided insights into the molecular dynamics of this compound. Molecular docking studies have revealed potential binding modes with key therapeutic targets, such as kinases and G-protein coupled receptors (GPCRs). These findings further support its candidacy as a drug lead.
In conclusion, 4-(Methylsulfonyl)-N-[[1-(3-pyridinyl)-4-piperidinyl]methyl]benzenepropanamide represents a compelling example of how structural diversity can be leveraged to design bioactive molecules. Its unique combination of functional groups, coupled with recent research findings, positions it as a valuable asset in the pursuit of innovative therapeutic agents.
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